![molecular formula C16H13BrN2OS B3297636 2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 895941-55-6](/img/structure/B3297636.png)
2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Overview
Description
2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide are currently unknown. The compound belongs to the class of benzothiazoles, which have been reported to exhibit diverse biological activities . .
Mode of Action
Benzothiazoles are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Pharmacokinetics
The compound’s molecular weight is 228.09 , which is within the range generally considered favorable for oral bioavailability.
Advantages and Limitations for Lab Experiments
2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes such as cell proliferation, differentiation, and apoptosis. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. The compound also has limited stability in solution, which can lead to degradation over time.
Future Directions
There are several future directions for research on 2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide. One direction is to investigate the potential applications of the compound in the treatment of various types of cancer. The compound has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor growth and progression. Another direction is to investigate the potential applications of the compound in the treatment of inflammatory diseases. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. Finally, future research could focus on developing more stable and soluble analogs of the compound for use in various experiments.
Scientific Research Applications
2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor growth and progression. Inhibition of CK2 activity by this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
properties
IUPAC Name |
2-bromo-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-9-7-13-14(8-10(9)2)21-16(18-13)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEKKWNMRAKYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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